molecular formula C6H7BrN2S B1522611 5-Bromo-2-(ethylthio)pyrimidine CAS No. 859941-10-9

5-Bromo-2-(ethylthio)pyrimidine

Cat. No. B1522611
M. Wt: 219.1 g/mol
InChI Key: OBJMSKDZPPMOAV-UHFFFAOYSA-N
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Description

5-Bromo-2-(ethylthio)pyrimidine is a chemical compound with the molecular formula C6H7BrN2S . It has a molecular weight of 219.1 . The IUPAC name for this compound is 5-bromo-2-pyrimidinyl ethyl sulfide .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(ethylthio)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . It has a bromine atom attached at the 5th position and an ethylthio group attached at the 2nd position .


Physical And Chemical Properties Analysis

5-Bromo-2-(ethylthio)pyrimidine has a density of 1.6±0.1 g/cm3, a boiling point of 291.6±13.0 °C at 760 mmHg, and a flash point of 130.1±19.8 °C . It has a molar refractivity of 47.3±0.4 cm3, a polar surface area of 51 Å2, and a molar volume of 135.7±5.0 cm3 .

Scientific Research Applications

Antiviral Activity

5-Bromo-2-(ethylthio)pyrimidine derivatives have demonstrated significant applications in antiviral research. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture. Particularly, the 5-methyl derivative exhibited strong inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. Furthermore, 5-halogen-substituted derivatives also displayed pronounced antiretroviral activity comparable to that of reference drugs adefovir and tenofovir but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Mutagenic Effects on Phages

The compound has been explored for its mutagenic effects, particularly in studies involving phages like T4. Research has revealed that 5-Bromo-2-(ethylthio)pyrimidine and its analogues can induce mutations in T4 phages, showing a mutagenic similarity to certain base analogues (Freese, 1959).

Safety And Hazards

The safety data sheet for 5-Bromo-2-(ethylthio)pyrimidine indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to wear protective clothing and eye protection when handling this compound .

properties

IUPAC Name

5-bromo-2-ethylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJMSKDZPPMOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680703
Record name 5-Bromo-2-(ethylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(ethylthio)pyrimidine

CAS RN

859941-10-9
Record name 5-Bromo-2-(ethylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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